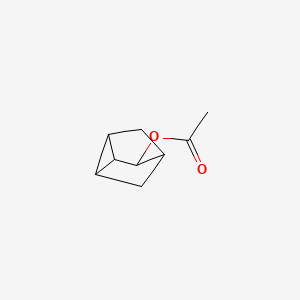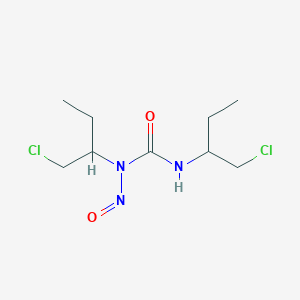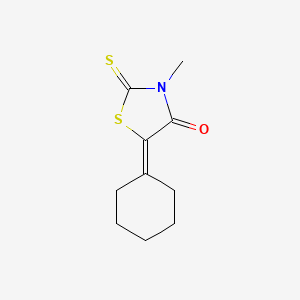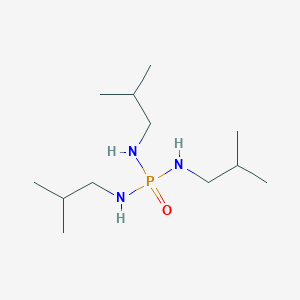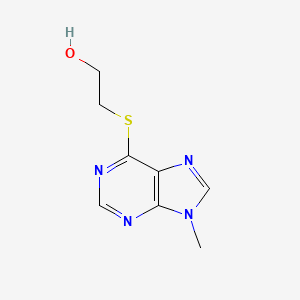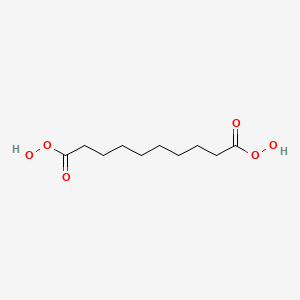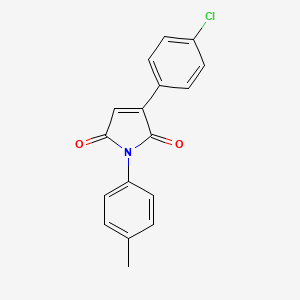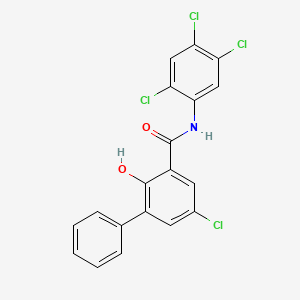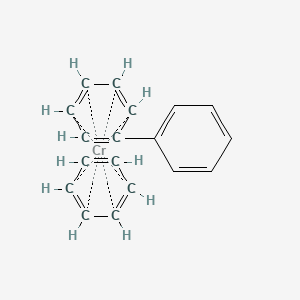
Benzenebiphenylchromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenebiphenylchromium is an organometallic compound with the molecular formula C₁₈H₁₆Cr. It is a complex that features a chromium atom coordinated to a biphenyl ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of benzenebiphenylchromium typically involves the reaction of chromium trichloride with biphenyl in the presence of a reducing agent. One common method is to use aluminium trichloride and aluminium powder in a solvent such as m-xylene. The reaction proceeds as follows: [ \text{CrCl}3 + \text{AlCl}3 + \text{Al} + \text{C}{12}\text{H}{10} \rightarrow \text{Cr}(\text{C}{12}\text{H}{10}) + \text{AlCl}_3 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenebiphenylchromium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form chromium oxides.
Reduction: It can be reduced to lower oxidation states of chromium.
Substitution: Ligand substitution reactions can occur, where the biphenyl ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Chromium oxides and modified biphenyl ligands.
Reduction: Lower oxidation state chromium complexes.
Substitution: New organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Benzenebiphenylchromium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s interaction with biological molecules is studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic tool.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organometallic compounds.
Wirkmechanismus
The mechanism of action of benzenebiphenylchromium involves its ability to coordinate with various ligands and undergo redox reactions. The chromium center can interact with molecular targets such as enzymes and proteins, influencing their activity. The pathways involved include electron transfer processes and coordination chemistry mechanisms.
Vergleich Mit ähnlichen Verbindungen
Bis(benzene)chromium: Another organometallic compound with a similar structure but different ligands.
Chromocene: A compound with two cyclopentadienyl ligands coordinated to a chromium atom.
Ferrocene: An iron-based compound with a similar sandwich structure.
Uniqueness: Benzenebiphenylchromium is unique due to its biphenyl ligand, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific catalytic and synthetic applications.
Eigenschaften
Molekularformel |
C18H16Cr |
|---|---|
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
benzene;1,1'-biphenyl;chromium |
InChI |
InChI=1S/C12H10.C6H6.Cr/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1-10H;1-6H; |
InChI-Schlüssel |
IMYDQKUVIRZEFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC=C1.C1=CC=C(C=C1)C2=CC=CC=C2.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


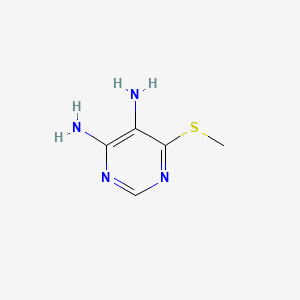
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
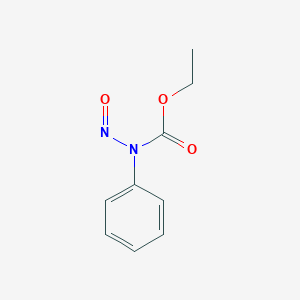
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
